

An In-depth Technical Guide to the Mal-PEG2-VCP-NB Cleavable Linker

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Compound of Interest		
Compound Name:	Mal-PEG2-VCP-NB	
Cat. No.:	B2897313	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mal-PEG2-VCP-NB linker is a sophisticated, cleavable linker system designed for the development of advanced Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its core properties, including its constituent components, mechanism of action, and potential applications in targeted cancer therapy. The guide details relevant experimental protocols for the evaluation of ADCs constructed with this linker and presents quantitative data for representative linker types. Furthermore, it explores the unique dual-functionality of the Val-Cit-PABC (VCP) enzymatic cleavage site and the norbornene (NB) bioorthogonal handle, offering insights into its potential for innovative ADC design, such as dual-payload delivery systems.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals that combine the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The Mal-PEG2-VCP-NB linker is a multicomponent system engineered to provide controlled drug release at the tumor site while maintaining stability in systemic circulation.

This linker incorporates four key functional units:



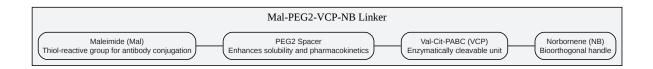
- Maleimide (Mal): Enables covalent conjugation to the antibody via reaction with thiol groups on cysteine residues.
- Polyethylene Glycol (PEG2): A two-unit PEG spacer that enhances solubility and improves the pharmacokinetic properties of the ADC.
- Val-Cit-PABC (VCP): A dipeptide (valine-citrulline) sequence linked to a p-aminobenzyl carbamate (PABC) self-immolative spacer. This unit is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.
- Norbornene (NB): A strained alkene that serves as a bioorthogonal handle for highly selective and rapid reactions, most notably with tetrazine derivatives.

This guide will delve into the specific properties and experimental evaluation of each of these components and the linker as a whole.

Core Properties and Mechanism of Action

The **Mal-PEG2-VCP-NB** linker facilitates a multi-stage process of drug delivery and release, beginning with systemic circulation and culminating in payload activation within the target cancer cell.

Chemical Structure



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Caption: Structural components of the Mal-PEG2-VCP-NB linker.

Mechanism of Drug Release



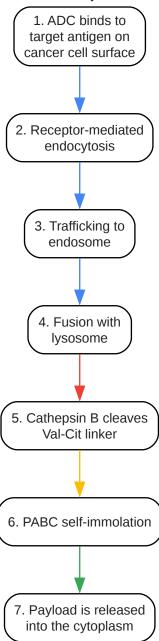
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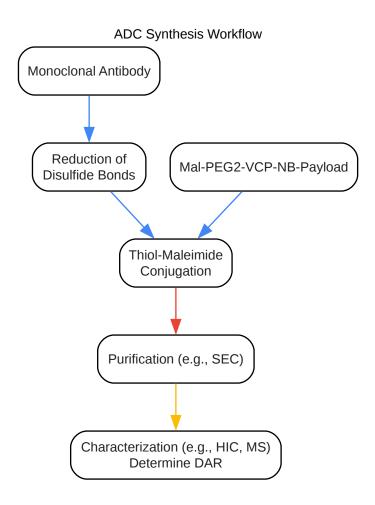
The primary mechanism of action for an ADC utilizing this linker involves a sequence of events leading to the intracellular release of the cytotoxic payload.



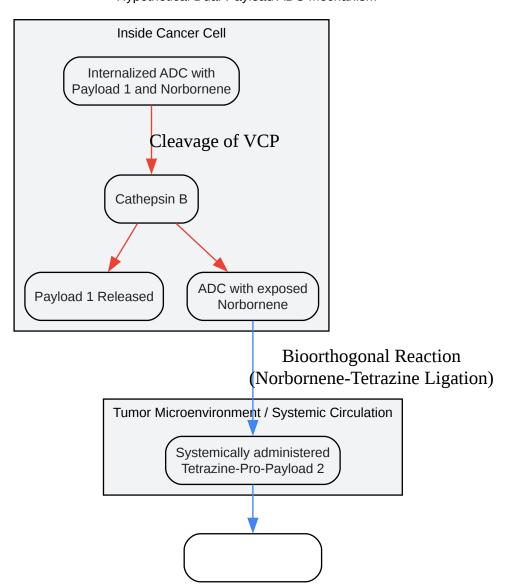
ADC Internalization and Payload Release Pathway











Hypothetical Dual-Payload ADC Mechanism

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